N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide
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Overview
Description
N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the butan-2-yl and phenyl groups. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.
Scientific Research Applications
N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(sec-butyl)-N-methyl-4-phenylquinazoline-2-carboxamide include other quinazoline derivatives such as:
- This compound analogs with different substituents on the quinazoline core.
- Quinazoline derivatives with different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
89242-57-9 |
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Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-butan-2-yl-N-methyl-4-phenylquinazoline-2-carboxamide |
InChI |
InChI=1S/C20H21N3O/c1-4-14(2)23(3)20(24)19-21-17-13-9-8-12-16(17)18(22-19)15-10-6-5-7-11-15/h5-14H,4H2,1-3H3 |
InChI Key |
HYTRGVCHLINHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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